molecular formula C7H13NO B1465924 4,4,5-Trimethylpyrrolidin-2-one CAS No. 23461-70-3

4,4,5-Trimethylpyrrolidin-2-one

Cat. No.: B1465924
CAS No.: 23461-70-3
M. Wt: 127.18 g/mol
InChI Key: OAXOLEUBBPAXMP-UHFFFAOYSA-N
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Description

4,4,5-Trimethylpyrrolidin-2-one is a heterocyclic organic compound belonging to the pyrrolidinone family. It features a five-membered lactam ring with three methyl groups attached at the 4 and 5 positions. This compound is known for its versatile reactivity and is commonly used as a building block in organic synthesis and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

4,4,5-Trimethylpyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with protoporphyrinogen oxidase (PPO), an enzyme involved in the biosynthesis of heme. The interaction between this compound and PPO results in the inhibition of the enzyme’s activity, which can have downstream effects on heme production . Additionally, this compound may interact with other proteins and enzymes, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the activity of ion channels, thereby affecting neuronal excitability and signaling . Furthermore, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the binding of this compound to PPO inhibits the enzyme’s activity, which in turn affects heme biosynthesis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At high doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution . Understanding these processes is essential for elucidating the compound’s biological effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The precise localization of the compound within cells is crucial for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5-Trimethylpyrrolidin-2-one can be achieved through several methods:

Industrial Production Methods: Industrial production often involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters. Non-poisonous and cost-effective oxidants like Oxone and additives such as DMAP are used to make the process practical and efficient .

Chemical Reactions Analysis

Types of Reactions: 4,4,5-Trimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which 4,4,5-Trimethylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to participate in various biochemical processes, influencing the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

4,4,5-trimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-7(2,3)4-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXOLEUBBPAXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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